ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, including the formation of the thieno[3,4-d]pyridazine core and subsequent functionalization. The synthetic route may involve the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted thiophenes and hydrazines.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound’s unique structure could be explored for potential therapeutic uses, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
Thieno[3,4-d]pyridazine Derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Fluorophenyl-Substituted Compounds: Compounds with a 4-fluorophenyl group may have comparable properties and applications.
Dimethoxybenzoyl-Substituted Compounds: The presence of the 3,5-dimethoxybenzoyl group can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O6S/c1-4-34-24(31)20-18-12-35-22(26-21(29)13-9-16(32-2)11-17(10-13)33-3)19(18)23(30)28(27-20)15-7-5-14(25)6-8-15/h5-12H,4H2,1-3H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJYWWBKPLVIAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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